![molecular formula C14H15NO5 B14196553 4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid CAS No. 918486-80-3](/img/structure/B14196553.png)
4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid: is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, combines the indole moiety with a butanoic acid group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid typically involves multiple steps, starting with the preparation of the indole core. One common method involves the reaction of 1H-indole-3-carbaldehyde with appropriate reagents to introduce the hydroxymethyl group . This is followed by esterification or amidation reactions to attach the butanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts and specific reaction conditions, such as controlled temperature and pH, are often employed to facilitate the reactions and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the indole moiety can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield indole-3-carboxylic acid derivatives, while reduction can produce indole-3-methanol derivatives .
Wissenschaftliche Forschungsanwendungen
4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
What sets 4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid apart is its unique combination of the indole core with a butanoic acid group. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
918486-80-3 |
|---|---|
Molekularformel |
C14H15NO5 |
Molekulargewicht |
277.27 g/mol |
IUPAC-Name |
4-[2-(hydroxymethyl)-1H-indole-3-carbonyl]oxybutanoic acid |
InChI |
InChI=1S/C14H15NO5/c16-8-11-13(9-4-1-2-5-10(9)15-11)14(19)20-7-3-6-12(17)18/h1-2,4-5,15-16H,3,6-8H2,(H,17,18) |
InChI-Schlüssel |
GNYDRHTURFVKGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(N2)CO)C(=O)OCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cycloheptanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]-](/img/structure/B14196471.png)
![4-{[(4R)-2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B14196477.png)
![3-Methoxy-5-[(naphthalen-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14196480.png)
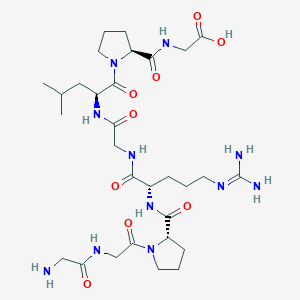
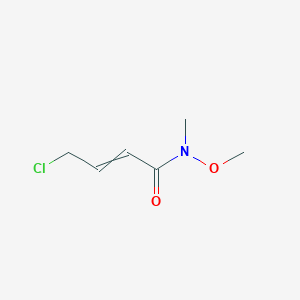
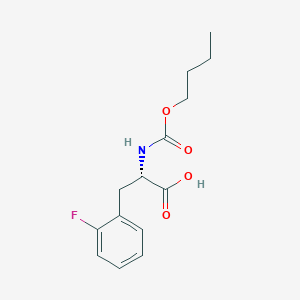
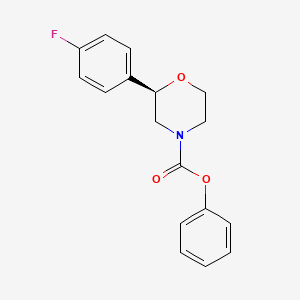
![2,7-Dibromo-9-{[4-(dodecyloxy)phenyl]methylidene}-9H-fluorene](/img/structure/B14196508.png)
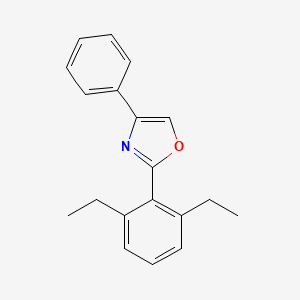
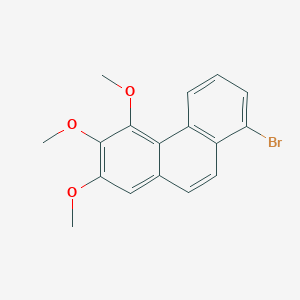

![4-[3-(Methylamino)pyrrolidin-1-yl]-6-(thiophen-2-yl)pyrimidin-2-amine](/img/structure/B14196527.png)
![4-[3-(Dimethylamino)propyl]-2,6-dimethylphenol](/img/structure/B14196528.png)
![(5-Ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone](/img/structure/B14196529.png)
